molecular formula C14H16N2O B13953037 1-(3-(Dimethylamino)phenyl)-3-methylpyridin-2(1H)-one

1-(3-(Dimethylamino)phenyl)-3-methylpyridin-2(1H)-one

Cat. No.: B13953037
M. Wt: 228.29 g/mol
InChI Key: MDLJJBGOLSFVRB-UHFFFAOYSA-N
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Description

2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- is a heterocyclic compound that features a pyridinone core substituted with a dimethylamino phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- typically involves the condensation of 3-(dimethylamino)benzaldehyde with 3-methyl-2-pyridone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the dimethylamino group.

Mechanism of Action

The mechanism of action of 2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its antitumor activity . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with a dimethylamino phenyl group and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]-3-methylpyridin-2-one

InChI

InChI=1S/C14H16N2O/c1-11-6-5-9-16(14(11)17)13-8-4-7-12(10-13)15(2)3/h4-10H,1-3H3

InChI Key

MDLJJBGOLSFVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=O)C2=CC(=CC=C2)N(C)C

Origin of Product

United States

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